molecular formula C15H20N2O2 B12127811 N-[2-(azepan-1-yl)-2-oxoethyl]benzamide

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide

Cat. No.: B12127811
M. Wt: 260.33 g/mol
InChI Key: FPCDSRBGZZJVTE-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with an azepane ring and an oxoethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]benzamide typically involves the reaction of benzoyl chloride with azepane in the presence of a base, followed by the introduction of an oxoethyl group. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxoethyl group.

    Substitution: The benzamide core can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The azepane ring and oxoethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-3-methyl-benzamide
  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
  • 2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and oxoethyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]benzamide

InChI

InChI=1S/C15H20N2O2/c18-14(17-10-6-1-2-7-11-17)12-16-15(19)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,19)

InChI Key

FPCDSRBGZZJVTE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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